Methyl cis-9,10-methylenehexadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

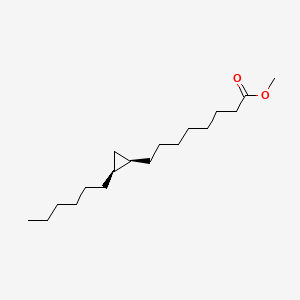

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-9-12-16-15-17(16)13-10-7-6-8-11-14-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYIDOFTTFCXEO-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence of Methyl cis-9,10-methylenehexadecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-9,10-methylenehexadecanoate is the methyl ester of cis-9,10-methylenehexadecanoic acid, a cyclopropane (B1198618) fatty acid (CPFA). CPFAs are characterized by a three-membered carbon ring within the fatty acyl chain. This structural feature imparts unique physicochemical properties to the molecules and the membranes in which they reside. While initially discovered in bacteria, the presence of these fatty acids, including cis-9,10-methylenehexadecanoic acid, has now been confirmed in a variety of organisms, including mammals. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its corresponding free fatty acid, with a focus on its presence in bacteria and mammalian tissues. It includes quantitative data, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

The presence of cis-9,10-methylenehexadecanoic acid has been identified in a range of biological systems, from prokaryotes to vertebrates. The compound typically exists as a component of phospholipids (B1166683) within cellular membranes, and its methyl ester form is primarily generated for analytical purposes.

In Bacteria

Escherichia coli is a well-documented source of cis-9,10-methylenehexadecanoic acid, where it is found in the phospholipid fraction.[1][2] The relative abundance of its methyl ester, following extraction and derivatization, has been quantified as a percentage of the total fatty acid methyl esters (FAMEs).

| Bacterial Species | Sample Type | Method | Relative Abundance (% of Total FAMEs) | Reference |

| Escherichia coli | Phospholipids | Gas-Liquid Chromatography | 21.8% | [2] |

In Mammalian Tissues

Endogenous cis-9,10-methylenehexadecanoic acid has been identified in the phospholipids of various mammalian tissues, including those of bovine, rat, and human origin.[3] Notably, it is found at the sn-2 position of phospholipids.[3] While its presence is confirmed, comprehensive quantitative data on its absolute concentration in different mammalian tissues is still an active area of research.

| Organism | Tissue | Location | Method | Concentration | Reference |

| Bovine | Heart | Submitochondrial Particles | LC-ESI-MS | Detected | [3] |

| Rat | Heart, Liver | Phospholipids | LC-ESI-MS, GC-MS | Detected | [3] |

| Human | Heart, Liver | Phospholipids | LC-ESI-MS, GC-MS | Detected | [3] |

In Other Organisms

Cyclopropane fatty acids, including cis-9,10-methylenehexadecanoic acid, have also been detected in other organisms, such as fish. In the mummichog (Fundulus heteroclitus), these fatty acids are thought to originate from their diet, which includes invertebrates that consume bacteria.[4] The highest concentrations were found in the roe, followed by female and then male fish, with immature fish showing higher levels than mature males.[4]

Biosynthesis of cis-9,10-methylenehexadecanoic Acid

The biosynthesis of cyclopropane fatty acids is a post-synthetic modification of existing unsaturated fatty acids within phospholipids. The key enzyme in this process is cyclopropane fatty acid (CFA) synthase.

The biosynthetic pathway can be summarized as follows:

-

Substrate: The precursor for cis-9,10-methylenehexadecanoic acid is palmitoleic acid (cis-9-hexadecenoic acid), which is already esterified to a phospholipid molecule in the cell membrane.

-

Methylene (B1212753) Donor: S-adenosyl-L-methionine (SAM) serves as the donor of the methylene (-CH2-) group.[5]

-

Enzymatic Reaction: CFA synthase catalyzes the transfer of the methylene group from SAM to the cis double bond of the palmitoleoyl moiety. This reaction results in the formation of the cyclopropane ring.

-

Product: The final product is a phospholipid containing cis-9,10-methylenehexadecanoic acid.

Biosynthesis of cis-9,10-Methylenehexadecanoyl-Phospholipid.

Experimental Protocols

The analysis of this compound typically involves three main stages: extraction of total lipids from the biological sample, transesterification of the fatty acids to their methyl esters, and subsequent analysis by chromatography coupled with mass spectrometry.

Lipid Extraction from Biological Tissues

This protocol is a general method for extracting total lipids from soft tissues.

Materials:

-

Frozen biological tissue

-

Methanol

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

Procedure:

-

Weigh approximately 100 mg of frozen tissue and place it in a glass homogenization tube on ice.

-

Add 2 mL of an ice-cold 2:1 (v/v) mixture of chloroform and methanol.

-

Homogenize the tissue thoroughly using a mechanical homogenizer.

-

Agitate the homogenate for 20 minutes at 4°C.

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a direct transesterification method.

Materials:

-

Dried lipid extract

-

Methanol:acetyl chloride (20:1, v/v)

-

Distilled water

-

Heater block

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried lipid extract, add 1 mL of the methanol:acetyl chloride (20:1, v/v) methylation mixture and 0.5 mL of hexane.

-

Seal the tube and heat the mixture at 100°C for 10 minutes. A single phase should form.

-

Cool the tube to room temperature.

-

Add 1 mL of distilled water to the tube. This will cause the mixture to separate into two phases.

-

Vortex the tube and then centrifuge to ensure complete phase separation.

-

The upper hexane phase, containing the FAMEs, is carefully transferred to a new vial for analysis.[1]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: CP-Sil 88 fused silica (B1680970) capillary column (100 m x 0.25 mm, 0.20 µm film thickness).[5]

-

Injector: Split injection (e.g., 100:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow.

-

Oven Temperature Program:

-

Initial temperature: 160°C, hold for 80 minutes.

-

Ramp: Increase to 210°C at 10°C/min.

-

Hold: Maintain 210°C for 35 minutes.[5]

-

-

Mass Spectrometer: Agilent 5973N or similar.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detector Temperature: 250°C.

Experimental Workflow for the Analysis of this compound.

Conclusion

This compound, or more accurately its parent fatty acid, is a naturally occurring cyclopropane fatty acid found in both bacteria and, significantly, in mammalian tissues. Its unique structure, arising from the post-synthetic modification of palmitoleic acid within phospholipids, suggests important roles in membrane function and physiology. The provided protocols for extraction, derivatization, and GC-MS analysis offer a robust framework for the continued investigation of this intriguing molecule. Further research is warranted to fully elucidate the quantitative distribution of cis-9,10-methylenehexadecanoic acid across a wider range of biological systems and to understand its potential implications in health and disease, which may be of particular interest to drug development professionals.

References

- 1. w3.ual.es [w3.ual.es]

- 2. researchgate.net [researchgate.net]

- 3. Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of cis-9,10-methylenehexadecanoic and cis-9, 10-methyleneoctadecanoic acids in the lipids of immature and mature Fundulus heteroclitus (L.), and in roe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]

The Biological Role of Methyl cis-9,10-methylenehexadecanoate in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-9,10-methylenehexadecanoate is the methyl ester of cis-9,10-methylenehexadecanoic acid, a cyclopropane (B1198618) fatty acid (CFA) integral to the cell membranes of numerous bacteria, including the model organism Escherichia coli. The synthesis of its corresponding fatty acid is a post-translational modification of membrane phospholipids (B1166683), catalyzed by cyclopropane fatty acid synthase (CFAS). This modification is predominantly observed as bacterial cultures transition from exponential to stationary phase and is recognized as a crucial component of the bacterial stress response. The incorporation of the cyclopropane ring into the acyl chain of phospholipids alters the physicochemical properties of the bacterial membrane, influencing its fluidity, permeability, and stability. This technical guide provides an in-depth overview of the biological significance of this compound, detailing its synthesis, the regulatory pathways governing its production, its impact on membrane characteristics, and the experimental methodologies employed for its study.

Introduction

Cyclopropane fatty acids (CFAs) are a unique class of lipids found in the cell membranes of a wide variety of bacteria. Their defining feature is a three-membered carbon ring within the fatty acid chain. One of the most common CFAs is cis-9,10-methylenehexadecanoic acid, which is derived from the monounsaturated fatty acid, palmitoleic acid. In analytical preparations, it is often derivatized to its methyl ester, this compound, for detection by gas chromatography.

The presence and abundance of cis-9,10-methylenehexadecanoic acid in bacterial membranes are not static but are dynamically regulated in response to environmental cues. The transition to stationary phase, a period of nutrient limitation and waste accumulation, is a primary trigger for its synthesis.[1] This adaptation is believed to confer a survival advantage by fortifying the cell membrane against various stresses, including low pH and oxidative stress.[2] Understanding the biological role of this specific CFA is paramount for researchers in microbiology, biochemistry, and drug development, as it represents a potential target for novel antimicrobial strategies.

Synthesis and Regulation

Biosynthesis of cis-9,10-methylenehexadecanoic acid

The synthesis of cis-9,10-methylenehexadecanoic acid occurs directly on the phospholipid molecules embedded in the bacterial membrane. The enzyme responsible for this conversion is cyclopropane fatty acid synthase (CFAS) , encoded by the cfa gene. CFAS catalyzes the transfer of a methylene (B1212753) group from the donor molecule, S-adenosyl-L-methionine (SAM) , to the cis double bond of a palmitoleic acid acyl chain within a phospholipid. This reaction is a post-synthetic modification of existing phospholipids and does not involve free fatty acids.

Regulatory Pathway of cfa Gene Expression

The expression of the cfa gene, and consequently the synthesis of cis-9,10-methylenehexadecanoic acid, is tightly regulated in response to the bacterial growth phase and environmental stress. In E. coli, this regulation is primarily controlled by the alternative sigma factor RpoS (σ^S^) and the stringent response alarmone guanosine tetraphosphate (B8577671) (ppGpp) .

During the transition to stationary phase or under conditions of stress such as nutrient limitation, the intracellular concentration of ppGpp increases.[3][4] This increase in ppGpp stimulates the synthesis of RpoS.[3][4][5] RpoS then directs the RNA polymerase to the promoter of the cfa gene, leading to its transcription and the subsequent synthesis of CFAS.[3][4] This regulatory cascade ensures that the production of cis-9,10-methylenehexadecanoic acid is induced when the bacterium encounters stressful conditions, thereby remodeling the cell membrane to enhance survival.

Figure 1. Simplified signaling pathway for the regulation of cfa gene expression.

Data Presentation: Quantitative Analysis

The fatty acid composition of bacterial membranes undergoes significant changes as cultures transition from the exponential to the stationary phase of growth. A key alteration is the increase in the proportion of cyclopropane fatty acids, including cis-9,10-methylenehexadecanoic acid.

| Fatty Acid | Exponential Phase (%) | Stationary Phase (%) |

| Myristic acid (14:0) | 4.1 | 3.8 |

| Palmitic acid (16:0) | 34.8 | 33.5 |

| Palmitoleic acid (16:1) | 24.6 | 9.7 |

| cis-9,10-Methylenehexadecanoic acid (17:0cyc) | 0.0 | 17.9 |

| Stearic acid (18:0) | 1.9 | 1.8 |

| Oleic acid (18:1) | 34.6 | 13.3 |

| Lactobacillic acid (19:0cyc) | 0.0 | 20.0 |

Table 1. Fatty acid composition of Escherichia coli phospholipids during exponential and stationary phases of growth. Data adapted from Marr and Ingraham, 1962.

Biological Function and Significance

The incorporation of cis-9,10-methylenehexadecanoic acid into membrane phospholipids has profound effects on the biophysical properties of the bacterial cell membrane.

-

Membrane Fluidity and Permeability: The cyclopropane ring introduces a kink in the fatty acid chain, which disrupts the ordered packing of the lipid acyl chains. This disruption is thought to increase membrane fluidity at lower temperatures, helping bacteria to adapt to cold shock. Conversely, at physiological temperatures, the rigid cyclopropane ring can decrease membrane permeability to small molecules and protons, which is particularly important for survival in acidic environments.

-

Chemical Stability: The cyclopropane ring is chemically more stable and less susceptible to oxidation compared to the double bond of its precursor, palmitoleic acid. This increased stability is advantageous in environments with high oxidative stress.

-

Resistance to Environmental Stresses: The accumulation of cis-9,10-methylenehexadecanoic acid has been directly linked to increased resistance to various environmental challenges, including:

-

Acid stress: The reduced permeability of the membrane to protons helps maintain the intracellular pH in acidic environments.[2]

-

Ethanol and other organic solvents: The altered membrane properties can reduce the disruptive effects of these compounds.

-

Freezing and thawing cycles: The modulation of membrane fluidity can help preserve membrane integrity during temperature fluctuations.

-

Experimental Protocols

The analysis of this compound in bacteria typically involves the extraction of total lipids, derivatization of fatty acids to their methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction and Methylation of Bacterial Fatty Acids

This protocol describes a common method for the preparation of FAMEs from bacterial cultures for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

0.5 M Sodium Methoxide (B1231860) in Methanol

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) and re-centrifuge.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 1:2, v/v). Vortex vigorously to ensure thorough mixing and cell lysis.

-

Phase Separation: Add chloroform and water (or saline) to the mixture to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8. Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

-

Transesterification (Methylation): Carefully transfer the chloroform layer to a new tube and evaporate the solvent under a stream of nitrogen. Add 0.5 M sodium methoxide in methanol to the dried lipid extract. Heat the mixture at 50-60°C for 10-15 minutes.

-

FAME Extraction: After cooling, add a saturated NaCl solution and hexane. Vortex and centrifuge to separate the phases. The FAMEs will be in the upper hexane layer.

-

Drying and Storage: Transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Figure 2. General workflow for the analysis of bacterial fatty acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Mass spectrometer detector.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min), and hold at the final temperature.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

Data Analysis:

-

Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification is typically performed by comparing the peak area of the compound of interest to that of an internal standard added to the sample before extraction.

Conclusion and Future Directions

This compound, as the analytical derivative of a key cyclopropane fatty acid, serves as a critical indicator of bacterial adaptation to stress. Its synthesis, tightly regulated by the RpoS-ppGpp signaling pathway, leads to significant alterations in the bacterial membrane, enhancing survival under adverse conditions. The methodologies for its analysis are well-established, providing robust tools for researchers to investigate its role in various bacterial species and environments.

For drug development professionals, the CFAS enzyme presents an attractive target for the development of novel antimicrobial agents. Inhibiting the formation of cyclopropane fatty acids could render pathogenic bacteria more susceptible to host immune defenses and conventional antibiotics, particularly in the context of chronic infections where bacteria often exist in a stationary or slow-growing state. Future research should focus on elucidating the precise molecular interactions between cis-9,10-methylenehexadecanoic acid and other membrane components, further detailing the regulatory networks that control its synthesis in diverse bacterial pathogens, and exploring the therapeutic potential of CFAS inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of ppGpp on Escherichia coli cyclopropane fatty acid synthesis is mediated through the RpoS sigma factor (sigmaS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of ppGpp on Escherichia coli Cyclopropane Fatty Acid Synthesis Is Mediated through the RpoS Sigma Factor (ςS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation in the rpoS regulon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Architecture: A Technical Guide to Methyl cis-9,10-methylenehexadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of Methyl cis-9,10-methylenehexadecanoate, a fatty acid methyl ester characterized by a cyclopropane (B1198618) ring. The document details the key spectroscopic and chromatographic techniques utilized to confirm its molecular formula, establish the connectivity of its atoms, and define its stereochemistry. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols and workflow visualizations are included to facilitate replication and further investigation.

Compound Identification and Properties

This compound is a derivative of a C17 cyclopropane fatty acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2][] |

| Molecular Weight | 282.46 g/mol | [1][2][] |

| CAS Number | 36254-90-7 | [1] |

| Appearance | Liquid | [1] |

| Purity | >98% | [1] |

Spectroscopic and Chromatographic Data

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. The following sections present the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Gas Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | -OCH₃ |

| ~2.30 | t | 2H | -CH₂-COOCH₃ (C2) |

| ~1.62 | m | 2H | -CH₂-CH₂-COOCH₃ (C3) |

| ~1.20-1.45 | m | ~20H | -(CH₂)n- |

| ~0.88 | t | 3H | -CH₃ (C16) |

| ~0.65 | m | 2H | Cyclopropane ring protons (C9, C10) |

| ~ -0.30 | m | 1H | Cyclopropane ring proton (methylene bridge, cis) |

| ~0.55 | m | 1H | Cyclopropane ring proton (methylene bridge, trans) |

Note: The chemical shifts for the cyclopropane ring protons are based on data for analogous compounds like methyl dihydrosterculate (B1261593) and can vary slightly.[4]

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | C=O (C1) |

| ~51.4 | -OCH₃ |

| ~34.1 | -CH₂-COOCH₃ (C2) |

| ~29.0-29.7 | -(CH₂)n- |

| ~24.9 | -CH₂-CH₂-COOCH₃ (C3) |

| ~22.7 | -CH₂-CH₃ (C15) |

| ~15.8 | Cyclopropane ring carbons (C9, C10) |

| ~14.1 | -CH₃ (C16) |

| ~10.9 | Cyclopropane methylene (B1212753) bridge carbon |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 282 | [M]⁺ | Molecular Ion |

| 251 | [M - OCH₃]⁺ | |

| 237 | [M - C₂H₅O]⁺ | |

| 199 | Fission between C10-C11 | |

| 167 | Fission between C8-C9 | |

| 74 | McLafferty rearrangement fragment [CH₃OC(OH)=CH₂]⁺ | |

| 55 | Alkyl fragments |

Gas Chromatography (GC)

Gas chromatography is employed to determine the purity of the compound and its retention time under specific conditions.

Table 4: Gas Chromatography Data

| Parameter | Value |

| Column | Diethylene glycol succinate (B1194679) (DEGS) |

| Column Temperature | 187 °C |

| Carrier Gas | Helium |

| Flow Rate | 98.4 ml/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time | Relative to methyl palmitate (1.000) |

| Predicted Relative Retention Time | ~1.5 - 2.0 |

Note: The exact retention time will vary depending on the specific GC system and conditions.[5]

Experimental Protocols

The following are detailed protocols for the key analytical techniques used in the structure elucidation of this compound.

Synthesis of this compound

A common method for the synthesis of cyclopropane fatty acid methyl esters is the Simmons-Smith reaction, starting from the corresponding cis-unsaturated fatty acid methyl ester.

Protocol:

-

Preparation of the Zinc-Copper Couple: Activate zinc dust by washing with dilute hydrochloric acid, followed by water, and then a copper sulfate (B86663) solution. Wash the resulting zinc-copper couple with acetone (B3395972) and dry under vacuum.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple and dry diethyl ether.

-

Addition of Reagents: Add a solution of diiodomethane (B129776) in diethyl ether dropwise to the stirred suspension of the zinc-copper couple.

-

Addition of the Olefin: After the initial reaction subsides, add a solution of methyl cis-9-hexadecenoate in diethyl ether dropwise.

-

Reaction and Workup: Reflux the reaction mixture for several hours. After cooling, filter the mixture and wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., -1 to 10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar DEGS or a non-polar DB-5 column).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C) and hold.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library databases for confirmation.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

Caption: Integration of data from multiple analytical techniques for structure confirmation.

References

"Methyl cis-9,10-methylenehexadecanoate as a bacterial biomarker"

An In-depth Technical Guide to Methyl cis-9,10-methylenehexadecanoate as a Bacterial Biomarker

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclopropane (B1198618) fatty acid (CFA) methyl ester that serves as a significant biomarker for the presence and physiological state of various bacterial species.[1][2] Its unique cyclic structure, formed by the addition of a methylene (B1212753) bridge across the double bond of palmitoleic acid, makes it a valuable tool in microbial identification, characterization, and the study of bacterial stress responses.[2][3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, its role as a biomarker, quantitative data on its abundance, and detailed protocols for its analysis.

Chemical Profile

-

IUPAC Name: methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate

-

Synonyms: C17-cyclopropane fatty acid (cyC17:0) methyl ester, Dihydrosterculic acid methyl ester

-

Molecular Formula: C₁₈H₃₄O₂[4]

-

Molecular Weight: 282.46 g/mol [4]

Biosynthesis of cis-9,10-Methylenehexadecanoic Acid

The formation of cis-9,10-methylenehexadecanoic acid is a post-synthetic modification of existing phospholipid molecules within the bacterial cell membrane.[2][3] This process is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The biosynthesis is particularly active as bacterial cultures transition from the exponential to the stationary phase of growth, and it is often induced by environmental stressors such as low pH or nutrient limitation.[3][5]

The key steps in the biosynthesis are as follows:

-

The substrate is a palmitoleoyl (cis-9-hexadecenoic acid) acyl chain already incorporated into a membrane phospholipid, such as phosphatidylethanolamine.[2]

-

The enzyme, CFA synthase, utilizes S-adenosyl-L-methionine (SAM) as a methylene donor.[2]

-

CFA synthase catalyzes the transfer of a methylene group from SAM to the cis-double bond of the palmitoleoyl chain, forming a cyclopropane ring.[2]

-

This conversion results in the formation of a cis-9,10-methylenehexadecanoyl group within the phospholipid molecule.

Caption: Biosynthesis of cis-9,10-Methylenehexadecanoyl-Phospholipid.

Data Presentation: Abundance and Distribution

The abundance of cis-9,10-methylenehexadecanoic acid varies significantly among bacterial species and is highly influenced by growth conditions. It is a key biomarker in Fatty Acid Methyl Ester (FAME) analysis for bacterial identification.

| Bacterial Species | Growth Phase | Condition | Relative Abundance of cis-9,10-Methylenehexadecanoic Acid (% of Total Fatty Acids) | Reference |

| Escherichia coli | Exponential | Standard | 4% | |

| Escherichia coli | Stationary | Standard | Significant increase (up to 7-fold) | |

| Escherichia coli | Stationary | Low Temperature | Increased proportion | [5] |

| Escherichia coli | Stationary | Nutrient (NH₄⁺ or PO₄³⁻) Limitation | Marked accumulation | |

| Serratia marcescens | Stationary | Standard | Present | [1] |

| Pseudomonas fluorescens | Stationary | Standard | Present in small amounts | [1] |

| Vibrio cholerae | Stationary | Standard | Not detected | [1] |

Role as a Biomarker for Environmental Stress

The conversion of unsaturated fatty acids to their cyclopropane derivatives is a crucial adaptive response for many bacteria to cope with environmental challenges. An increased proportion of cis-9,10-methylenehexadecanoic acid in the cell membrane is often indicative of exposure to stressors such as:

-

Acid Stress: The presence of cyclopropane fatty acids reduces membrane permeability to protons, enhancing survival in acidic environments. Strains of E. coli lacking the ability to synthesize CFAs are more sensitive to acid shock.

-

Oxidative Stress: The modification of membrane lipids can protect against damage from reactive oxygen species.

-

Osmotic Stress: Changes in membrane composition help maintain cellular integrity under high osmotic pressure.

-

Thermal Stress: As the growth temperature is lowered, the proportion of unsaturated and cyclopropane fatty acids in E. coli increases.[5]

Experimental Protocols: FAME Analysis

The standard method for the analysis of bacterial fatty acids, including cis-9,10-methylenehexadecanoate, is through gas chromatography (GC) of their methyl esters (FAMEs).

Workflow for FAME Analysis

Caption: General workflow for FAME analysis of bacterial lipids.

Detailed Methodology

This protocol is a synthesis of standard procedures for bacterial FAME analysis.

1. Cell Culture and Harvesting:

-

Culture bacteria under controlled conditions (e.g., Trypticase Soy Agar) to the stationary phase to maximize cyclopropane fatty acid content.

-

Harvest approximately 40-50 mg of bacterial cells using a sterile loop.

-

Transfer the cell paste to a clean glass tube.

2. Saponification:

-

Add 1.0 ml of saponification reagent (e.g., 45g NaOH, 150ml methanol, and 150ml distilled water) to the cell paste.

-

Seal the tube tightly and vortex briefly.

-

Heat in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes of heating.

-

Cool the tube to room temperature.

3. Methylation:

-

Add 2.0 ml of methylation reagent (e.g., 325ml of 6.0N HCl and 275ml methanol) to the saponified sample.

-

Seal the tube and vortex briefly.

-

Heat at 80°C in a water bath for 10 minutes.

-

Cool the tube rapidly to room temperature.

4. Extraction:

-

Add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane) to the tube.

-

Seal and mix by gentle inversion for 10 minutes.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper organic phase containing the FAMEs to a clean tube.

5. Base Wash:

-

Add 3.0 ml of a dilute base wash solution (e.g., 10.8g NaOH in 900ml distilled water) to the extracted organic phase.

-

Seal and mix by gentle inversion for 5 minutes.

-

Transfer the upper organic phase to a GC vial for analysis.

6. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Column: A phenyl methyl silicone fused silica (B1680970) capillary column is typically employed.

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: A temperature gradient is used, for example, ramping from 170°C to 270°C at 5°C per minute.

-

Detection: Mass spectrometry is used for identification and quantification. The mass spectrum of this compound will show a characteristic fragmentation pattern, and its retention time will be used for identification against a known standard.

Analytical Sensitivity

The quantitative performance of GC-MS for FAME analysis is comparable to GC with Flame Ionization Detection (GC-FID).[1] While specific detection limits for this compound in bacterial matrices are not widely published, the sensitivity of modern GC-MS systems is very high. For related cyclopropane fatty acids in complex matrices like cheese, a limit of detection of 60 mg/kg of fat and a limit of quantitation of 200 mg/kg of fat have been reported. For general FAME analysis, detection at the picomolar to femtomolar level can be achieved.

Conclusion

This compound is a powerful and specific biomarker for the identification and physiological assessment of a range of bacteria. Its synthesis is intricately linked to the bacterial stress response, making it an invaluable tool for researchers studying microbial adaptation. The well-established FAME analysis protocol provides a robust and sensitive method for its detection and quantification, offering critical insights for microbiology, infectious disease research, and the development of novel antimicrobial strategies. The dysregulation and inhibition of the cfa gene, which is responsible for the synthesis of this fatty acid, may represent a potential therapeutic target against bacterial drug resistance and pathogenicity.

References

- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography [restek.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of cis-9,10-Methylenehexadecanoic Acid in Escherichia coli

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The lipid composition of bacterial cell membranes is a critical factor in their survival and adaptation to changing environmental conditions. One of the fascinating modifications observed in the fatty acid profile of Escherichia coli and other bacteria is the formation of cyclopropane (B1198618) fatty acids (CFAs). This guide delves into the discovery of a specific CFA, cis-9,10-methylenehexadecanoic acid, in E. coli, providing an in-depth look at the experimental evidence, the methodologies used for its identification, and the biochemical pathways governing its synthesis. This document is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and potential antimicrobial targets.

The Initial Discovery

The presence of a C17 cyclopropane fatty acid in Escherichia coli was first reported in a seminal 1961 paper by Tsuneo Kaneshiro and Allen G. Marr.[1] Their work laid the foundation for understanding this unique class of lipids in bacteria. Through meticulous extraction and analytical techniques, they identified a previously uncharacterized fatty acid, which they determined to be cis-9,10-methylenehexadecanoic acid.

Quantitative Analysis of E. coli Fatty Acids

Kaneshiro and Marr utilized gas-liquid chromatography to separate and quantify the methyl esters of fatty acids extracted from the phospholipids (B1166683) of E. coli. Their findings revealed a complex mixture of fatty acids, with palmitic acid being the most abundant. The novel C17 cyclopropane fatty acid, which they designated as Component D, was found to constitute a significant portion of the total fatty acids. The relative fatty acid composition they reported is summarized in the table below.

| Component | Fatty Acid | Relative Retention Volume | Weight (%) | Relative Retention Volume after Hydrogenation | Weight after Hydrogenation (%) |

| A | Methyl myristate | 0.548 | 5.7 | 0.546 | 4.8 |

| B | Methyl palmitate | 1.000 | 39.8 | 1.000 | 45.4 |

| C | Methyl palmitoleate | 1.177 | 6.7 | Absent | - |

| D | Methyl cis-9,10-methylenehexadecanoate | 1.577 | 21.8 | 1.575 | 23.2 |

| E | Methyl oleate | 2.119 | 18.6 | 1.815 | 17.2 |

| F | Methyl lactobacillate | 2.827 | 7.4 | 2.834 | 9.4 |

*Relative to methyl palmitate. Data sourced from Kaneshiro and Marr, 1961.[1]

This quantitative data was pivotal in establishing the existence and relative abundance of cis-9,10-methylenehexadecanoic acid in E. coli.

Experimental Protocols

The identification and characterization of cis-9,10-methylenehexadecanoic acid relied on a series of meticulous experimental procedures. The following sections detail the key methodologies based on the original discovery and subsequent refined techniques.

Bacterial Cultivation and Lipid Extraction

-

E. coli Cultivation: Cultures of E. coli are grown in a suitable liquid medium (e.g., minimal medium) to the desired growth phase (typically stationary phase, where CFA accumulation is highest).

-

Cell Harvesting: The bacterial cells are harvested by centrifugation.

-

Lipid Extraction: The total lipids are extracted from the cell pellet using a solvent mixture, classically a chloroform-methanol mixture. This extraction separates the lipids from other cellular components.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids are converted to their more volatile methyl esters.

-

Saponification: The extracted lipids are saponified by heating with a methanolic solution of a strong base (e.g., sodium hydroxide) to release the fatty acids from the phospholipids.

-

Methylation: The free fatty acids are then methylated. A common method involves reaction with methanolic HCl or boron trifluoride in methanol.[2] The reaction mixture is heated to ensure complete derivatization.

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane, separating them from the aqueous phase.[3]

Gas-Liquid Chromatography (GLC) Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used for the separation and quantification of FAMEs.

-

Column: A capillary column with a polar stationary phase (e.g., BPX-70) is typically employed to achieve good separation of the different FAMEs.[4]

-

Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity. For instance, the oven temperature can be programmed to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 240°C).[4]

-

Identification and Quantification: FAMEs are identified by comparing their retention times to those of known standards. The peak area of each FAME is proportional to its amount, allowing for quantitative analysis.

Structural Elucidation

The definitive identification of cis-9,10-methylenehexadecanoic acid involved further analytical techniques:

-

Hydrogenation: Catalytic hydrogenation was used to saturate any double bonds and open the cyclopropane ring, aiding in the determination of the carbon skeleton.

-

Infrared (IR) Spectroscopy: The presence of the cyclopropane ring was confirmed by a characteristic absorption band around 1020 cm⁻¹.[1]

-

Mass Spectrometry (MS): In modern analyses, GC-MS is a powerful tool for identifying FAMEs based on their mass spectra, which provide information about their molecular weight and fragmentation patterns.

Biosynthesis and Regulation

The synthesis of cis-9,10-methylenehexadecanoic acid and other CFAs in E. coli is a post-synthetic modification of existing unsaturated fatty acids within the phospholipid bilayer.

The Role of Cyclopropane Fatty Acid (CFA) Synthase

The enzyme responsible for this conversion is cyclopropane fatty acid synthase (CFA synthase) . This enzyme catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain.[5]

Caption: Biosynthesis of cyclopropane fatty acids in E. coli.

Regulation of CFA Synthesis by the RpoS Sigma Factor

The expression of the cfa gene, which encodes CFA synthase, is tightly regulated and is notably induced as E. coli cultures enter the stationary phase of growth. This regulation is primarily controlled by the alternative sigma factor RpoS (σS) .[6][7][8] RpoS is a master regulator of the general stress response in E. coli.

During the transition from exponential to stationary phase, or in response to various stresses, the intracellular concentration of the alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) increases.[9] This increase in ppGpp leads to the accumulation of RpoS, which in turn activates the transcription of the cfa gene from an RpoS-dependent promoter.[7][8][9] This leads to a transient increase in CFA synthase activity and the subsequent modification of the cell membrane's fatty acid composition.

Caption: RpoS-mediated regulation of CFA synthesis in E. coli.

Conclusion and Future Directions

The discovery of cis-9,10-methylenehexadecanoic acid in E. coli has had a lasting impact on our understanding of bacterial membrane biology and stress adaptation. The methodologies developed for its identification have become standard techniques in microbial lipid analysis. The elucidation of the regulatory pathways governing its synthesis has provided insights into the complex networks that allow bacteria to survive in challenging environments.

For drug development professionals, the enzymes involved in CFA synthesis, such as CFA synthase, represent potential targets for novel antimicrobial agents. Inhibiting the formation of cyclopropane fatty acids could compromise the integrity and stress resistance of bacterial membranes, making pathogens more susceptible to other antimicrobial treatments or host immune responses. Further research into the structural and functional aspects of CFA synthase and its regulation will be crucial for the development of such targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. studycorgi.com [studycorgi.com]

- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The growth phase-dependent synthesis of cyclopropane fatty acids in Escherichia coli is the result of an RpoS(KatF)-dependent promoter plus enzyme instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of ppGpp on Escherichia coli cyclopropane fatty acid synthesis is mediated through the RpoS sigma factor (sigmaS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Effect of ppGpp on Escherichia coli Cyclopropane Fatty Acid Synthesis Is Mediated through the RpoS Sigma Factor (ςS) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Methyl cis-9,10-methylenehexadecanoate in Microbial Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-9,10-methylenehexadecanoate is a cyclopropane (B1198618) fatty acid (CFA) methyl ester found in the cell membranes of various bacteria. CFAs are formed by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acid precursors within the phospholipid bilayer. This modification is particularly prevalent as bacterial cultures enter the stationary phase of growth and is associated with increased resistance to environmental stresses such as acidity and osmotic shock. The quantification of this compound can therefore provide valuable insights into the physiological state and stress responses of microbial populations. This application note provides a comprehensive protocol for the quantification of this compound in microbial samples using gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway and Biosynthesis

The biosynthesis of cis-9,10-methylenehexadecanoate occurs directly on the phospholipid components of the bacterial cell membrane. The enzyme cyclopropane fatty acid (CFA) synthase catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis double bond of a C16:1 unsaturated fatty acyl chain already incorporated into a phospholipid. This post-synthetic modification alters the physical properties of the membrane, contributing to its stability.

Experimental Protocols

Sample Preparation: Microbial Cell Harvesting

-

Grow the microbial culture of interest under the desired experimental conditions (e.g., to stationary phase).

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline, PBS) or sterile water.

-

Repeat the centrifugation and washing steps twice to remove residual media components.

-

The resulting cell pellet can be processed immediately or lyophilized for long-term storage. For quantitative analysis, it is recommended to determine the dry cell weight.

Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.

-

To the microbial cell pellet (e.g., 50-100 mg wet weight), add a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) in a glass tube with a Teflon-lined cap. The total volume should be sufficient to fully immerse the pellet.

-

Add an appropriate internal standard, such as heptadecanoic acid (C17:0), to the mixture. The amount of internal standard should be in the same order of magnitude as the expected amount of the target analyte.[1]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough cell lysis and lipid extraction.

-

Add an equal volume of chloroform to the mixture, bringing the chloroform:methanol ratio to 1:1 (v/v), and vortex for another minute.

-

Add an equal volume of water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v). Vortex for 2 minutes.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile methyl esters. Acid-catalyzed transesterification using boron trifluoride (BF3) in methanol is a common and effective method.

-

To the dried lipid extract, add 2 mL of 14% BF3 in methanol.

-

Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 5°C/minute.

-

Hold at 250°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Injection Volume: 1 µL with a split ratio of 10:1.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-400.

-

Quantification

-

Identification: The identification of this compound is based on its retention time and mass spectrum. The mass spectrum is characterized by a molecular ion peak (m/z 282) and specific fragmentation patterns. Key fragments can be used for confirmation in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of authentic this compound of known concentrations, each containing the same concentration of the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

-

Calculation: The concentration of this compound in the microbial sample is determined by interpolating the peak area ratio from the calibration curve. The final concentration can be expressed as a percentage of total fatty acids or normalized to the dry cell weight of the microbial sample.

Data Presentation

The following tables summarize the expected relative abundance of this compound (as a percentage of total fatty acids) in different bacterial species under various growth conditions.

Table 1: Relative Abundance of this compound in Escherichia coli

| Strain | Growth Phase | Relative Abundance (%) | Reference |

| Wild-type | Exponential | Low / Not Detected | [2] |

| Wild-type | Stationary | 10 - 20 | [2] |

| cfa mutant | Stationary | Not Detected | [3] |

Table 2: Relative Abundance of Cyclopropane Fatty Acids (including this compound) in Salmonella enterica serovar Typhimurium

| Strain | Growth Phase | Total CFA Abundance (%) | Reference |

| Wild-type | Stationary | ~15 - 25 | [4] |

| cfa mutant | Stationary | < 1 | [4] |

Table 3: Fatty Acid Composition of Pseudomonas putida at 37°C

| Fatty Acid | Relative Abundance (%) |

| Methyl hexadecanoate (B85987) (C16:0) | ~30 |

| Methyl cis-9-hexadecenoate (C16:1) | ~25 |

| This compound (C17:Δ) | ~8 |

| Methyl octadecanoate (C18:0) | ~5 |

| Methyl cis-9-octadecenoate (C18:1) | ~15 |

| Other | ~17 |

Note: The values in Table 3 are approximate and based on data presented in a study by Toth et al. (2022). The specific abundance can vary with the strain and precise culture conditions.

Mandatory Visualization

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of this compound in microbial samples. Accurate measurement of this cyclopropane fatty acid can serve as a valuable biomarker for studying microbial physiology, stress responses, and membrane dynamics, which are critical aspects in both fundamental research and drug development.

References

Application Notes and Protocols for the Derivatization of Cyclopropane Fatty Acids for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) fatty acids (CPFAs) are a unique class of lipids found in various bacteria and, to a lesser extent, in some plants and protozoa. Their presence in biological systems and their potential as biomarkers, for instance in identifying the use of certain animal feeds in dairy production, has led to a growing interest in their accurate quantification.[1] Gas chromatography (GC) is a powerful and widely used technique for the analysis of fatty acids. However, the inherent polarity and low volatility of free fatty acids, including CPFAs, make them unsuitable for direct GC analysis, often resulting in poor chromatographic peak shape and inaccurate quantification.

To overcome these limitations, a derivatization step is essential. This process chemically modifies the carboxyl group of the fatty acid, typically converting it into a more volatile and less polar ester derivative, most commonly a fatty acid methyl ester (FAME). This application note provides detailed protocols for the most common derivatization methods for CPFAs prior to GC analysis, discusses their respective advantages and disadvantages, and offers guidance on method selection.

Derivatization Methods: A Comparative Overview

The choice of derivatization method is critical for the accurate analysis of CPFAs, as the cyclopropane ring can be susceptible to degradation under harsh chemical conditions. The most common methods include acid-catalyzed esterification/transesterification, base-catalyzed transesterification, and silylation.

| Derivatization Method | Reagent Examples | Advantages | Disadvantages | Suitability for CPFAs |

| Acid-Catalyzed Esterification | Boron Trifluoride (BF3)-Methanol, Methanolic HCl | Effective for both free fatty acids and transesterification of complex lipids.[2] | Harsh conditions can lead to the degradation of the cyclopropane ring and formation of artifacts.[3][4] BF3 is a toxic reagent. | Use with caution. Milder conditions (e.g., methanolic HCl) are preferred over BF3-Methanol. |

| Base-Catalyzed Transesterification | Sodium Methoxide (B1231860) in Methanol (B129727), Potassium Hydroxide in Methanol | Milder reaction conditions, less likely to degrade the cyclopropane ring. Rapid reaction. | Does not derivatize free fatty acids. Requires anhydrous conditions. | Recommended method , especially for esterified CPFAs in lipid matrices. |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Derivatizes multiple functional groups. Can be used for simultaneous analysis of other compounds. | Silylating agents are highly sensitive to moisture. Derivatives can be less stable than FAMEs. | A viable alternative, particularly when analyzing free CPFAs or when a milder derivatization is required. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Methanolic HCl (Milder Alternative to BF3-Methanol)

This method is suitable for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids. Using methanolic HCl is generally considered milder than BF3-methanol and is less likely to cause degradation of the cyclopropane ring.[4]

Materials:

-

Lipid extract or oil sample containing CPFAs

-

Methanolic HCl (1.25 M): Prepared by carefully bubbling dry HCl gas into anhydrous methanol or by the slow addition of acetyl chloride to cold, anhydrous methanol.

-

Hexane (B92381) (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Screw-cap glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh approximately 10-25 mg of the lipid extract or oil into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

-

Reaction: Add 2 mL of 1.25 M methanolic HCl to the tube.

-

Incubation: Securely cap the tube and heat at 80°C for 1-2 hours in a heating block or water bath.

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Phase Separation: Vortex the tube vigorously for 1 minute. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.

-

Analysis: The FAME solution is now ready for GC or GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

This is the recommended method for the derivatization of CPFAs present in triglycerides and other esterified lipids due to its mild reaction conditions, which preserve the integrity of the cyclopropane ring. This method is not suitable for free fatty acids.[5]

Materials:

-

Lipid extract or oil sample containing CPFAs

-

Sodium methoxide solution (0.5 M in anhydrous methanol)

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Screw-cap glass tubes with PTFE liners

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh approximately 10-25 mg of the lipid extract or oil into a screw-cap glass tube.

-

Reaction: Add 1 mL of hexane to dissolve the sample, followed by 0.2 mL of 0.5 M sodium methoxide solution.

-

Incubation: Cap the tube and vortex vigorously for 2 minutes at room temperature. The solution should become clear.

-

Neutralization & Extraction: Add 2 mL of saturated NaCl solution to stop the reaction and vortex for 30 seconds.

-

Phase Separation: Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract.

-

Analysis: The FAME solution is ready for GC or GC-MS analysis.

Protocol 3: Silylation using BSTFA

Silylation is a versatile and mild derivatization method suitable for free fatty acids and other functional groups. The resulting trimethylsilyl (B98337) (TMS) esters are volatile and suitable for GC analysis.

Materials:

-

Dried lipid extract containing free CPFAs

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst

-

Pyridine (B92270) or other aprotic solvent (anhydrous)

-

Screw-cap glass vials with PTFE septa

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place the dried lipid extract (1-5 mg) in a screw-cap vial.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample, followed by 100 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

-

Analysis: Cool the vial to room temperature. The derivatized sample is now ready for direct injection into the GC or GC-MS.

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of cyclopropane fatty acids for GC analysis.

Caption: Acid-Catalyzed Derivatization Workflow.

Caption: Base-Catalyzed Derivatization Workflow.

Logical Relationship: Method Selection for CPFA Analysis

References

- 1. Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. research.vu.nl [research.vu.nl]

Application Notes and Protocols for the Use of Methyl cis-9,10-methylenehexadecanoate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is critical in various fields, including biomedical research, drug development, and clinical diagnostics. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a powerful technique for fatty acid analysis. The use of an internal standard is paramount for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. Methyl cis-9,10-methylenehexadecanoate, a cyclopropane (B1198618) fatty acid methyl ester, presents itself as a suitable candidate for an internal standard in the analysis of fatty acids from many biological matrices. As a C17:0 cyclopropane fatty acid, it is not commonly found in high concentrations in many plant and animal tissues, making it a valuable tool for quantitative analysis.

These application notes provide a comprehensive guide to using this compound as an internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs).

Rationale for Use

This compound is a derivative of a C17:0 fatty acid, which contains a cyclopropane ring. Odd-chain fatty acids like heptadecanoic acid (C17:0) are frequently employed as internal standards because they are typically absent or present at very low levels in most biological samples. This compound is primarily found in bacteria and is therefore unlikely to be a significant component in samples of mammalian or plant origin, minimizing the risk of interference with endogenous analytes.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.46 g/mol |

| CAS Number | 36254-90-7 |

| Appearance | Neat or in solution |

| Purity | Typically >98% |

| Storage Conditions | -20°C for long-term storage |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound as an internal standard in the analysis of fatty acids by GC-FID or GC-MS.

Preparation of Internal Standard Stock Solution

Materials:

-

This compound

-

High-purity hexane (B92381) or another suitable organic solvent (e.g., chloroform:methanol (B129727) 2:1 v/v)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount (e.g., 10 mg) of this compound.

-

Dissolve the weighed standard in a known volume (e.g., 10 mL) of hexane in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation.

Sample Preparation and Spiking

Procedure:

-

Accurately weigh or measure a known amount of the sample (e.g., tissue homogenate, plasma, cell pellet).

-

To each sample, add a precise volume of the this compound internal standard stock solution. The amount added should result in a peak area that is within the range of the peak areas of the analytes of interest. A preliminary analysis of a typical sample may be necessary to determine the optimal spiking level.

-

Proceed with the lipid extraction and derivatization protocol.

Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol is for samples containing lipids that need to be converted to FAMEs prior to analysis. If your sample already consists of FAMEs, you can proceed directly to GC analysis after adding the internal standard.

Materials:

-

Chloroform

-

Methanol

-

0.5 M KOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To the sample spiked with the internal standard, add a chloroform:methanol (2:1 v/v) solution to extract the total lipids. A common method is the Folch extraction.

-

After phase separation, collect the lower organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 5-10 minutes for saponification.

-

Add 2 mL of 14% BF₃ in methanol and heat at 100°C for another 5-10 minutes to methylate the fatty acids.

-

Cool the reaction mixture and add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following are general GC conditions that can be adapted for your specific instrument and column.

Typical GC-FID/MS Conditions:

-

Column: A polar capillary column, such as a DB-23, HP-88, or a FAMEWAX column, is recommended for good separation of FAMEs.

-

Injector Temperature: 250°C

-

Detector Temperature (FID): 280°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp at 10°C/minute to 180°C.

-

Ramp at 5°C/minute to 220°C, hold for 10 minutes.

-

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

Quantification

The concentration of each fatty acid in the sample is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor of Analyte) * (Volume of Extract / Sample Weight or Volume)

The response factor for each analyte relative to the internal standard should be determined by analyzing a standard mixture containing known concentrations of each FAME and the internal standard.

Mandatory Visualizations

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Caption: Logical relationship for selecting an internal standard.

Application Notes and Protocols for Studying Bacterial Membrane Fluidity with Cyclopropane Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bacterial cell membrane is a dynamic lipid bilayer that is crucial for cellular function and survival. Maintaining an optimal level of membrane fluidity is essential for processes such as transport, signaling, and cell division. Bacteria adapt to environmental challenges by modifying the fatty acid composition of their membrane phospholipids, a process known as homeoviscous adaptation. One key modification is the conversion of unsaturated fatty acids (UFAs) into cyclopropane (B1198618) fatty acids (CFAs). This process is catalyzed by cyclopropane fatty acid synthase and is often induced during the stationary phase of growth or in response to environmental stresses like low pH.[1][2][3] The incorporation of CFAs alters the physical properties of the membrane, providing protection against various environmental insults. These application notes provide detailed protocols to investigate the effects of CFAs on bacterial membrane fluidity.

Biosynthesis and Regulation of Cyclopropane Fatty Acids

Cyclopropane fatty acid (CFA) synthase transfers a methylene (B1212753) group from the donor S-adenosyl-L-methionine (SAM) to the carbon-carbon double bond of an unsaturated fatty acyl chain already incorporated into a membrane phospholipid.[1][4][5][6] This enzymatic reaction converts a flexible cis-double bond into a more rigid cyclopropane ring. The expression of the cfa gene is tightly regulated, often increasing in response to acidic conditions and during the transition to the stationary phase.[1][7] In organisms like E. coli, this regulation occurs at both the transcriptional and post-transcriptional levels, with small RNAs (sRNAs) such as RydC playing a role in stabilizing cfa mRNA.[8][9][10]

General Experimental Workflow

A typical investigation into the role of CFAs involves comparing a wild-type bacterial strain with a mutant strain that has a deletion in the cfa gene (Δcfa). These strains are cultured under both normal and stress conditions to assess the impact of CFA production on membrane fluidity.

Experimental Protocols

Protocol 1: Steady-State Fluorescence Anisotropy with DPH

Principle: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a fluorescent probe that partitions into the hydrophobic core of the membrane. The degree of its rotational mobility is inversely related to the structural order of the lipid acyl chains. In a more ordered (less fluid) membrane, the probe's rotation is restricted, resulting in a higher fluorescence anisotropy value (r).[11][12][13][14]

Materials:

-

DPH (stock solution: 2 mM in tetrahydrofuran, stored at -20°C, protected from light).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Bacterial strains (e.g., Wild-type and Δcfa mutant).

-

Fluorometer equipped with polarizers.

Methodology:

-

Culture Preparation: Grow bacterial strains to the desired growth phase (e.g., mid-log or stationary) under control and stress conditions (e.g., LB pH 7.0 vs. LB pH 5.5).

-

Cell Harvesting: Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the pellet twice with PBS (pH 7.4).

-

Resuspension: Resuspend the washed cells in PBS to a final optical density at 600 nm (OD600) of 0.3.

-

Labeling: Add the DPH stock solution to the cell suspension to a final concentration of 1 µM. This should be done by vigorous vortexing to ensure even distribution and avoid precipitation.

-

Incubation: Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

-

Measurement:

-

Transfer the labeled cell suspension to a quartz cuvette.

-

Set the fluorometer excitation wavelength to 350 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Rotate the excitation polarizer to the horizontal position and measure the corresponding emission intensities (IHV and IHH).

-

-

Calculation: Calculate the anisotropy (r) using the following equation:

-

G (correction factor) = IHV / IHH

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

Protocol 2: Laurdan Generalized Polarization (GP)

Principle: Laurdan is an environmentally sensitive probe that localizes near the membrane surface. Its fluorescence emission spectrum shifts in response to the polarity of its local environment, which is influenced by the packing of lipid headgroups and the presence of water molecules. In more ordered membranes, water penetration is reduced, causing a blue shift in emission. This shift is quantified as the Generalized Polarization (GP) value. Higher GP values correlate with lower membrane fluidity.[15][16][17][18][19]

Materials:

-

Laurdan (stock solution: 10 mM in dimethylformamide, stored at -20°C).

-

PBS, pH 7.4.

-

Fluorometer or 96-well plate reader.

Methodology:

-

Cell Preparation: Prepare and wash bacterial cells as described in Protocol 1, resuspending to an OD600 of 0.3 in PBS.

-

Labeling: Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM while vortexing.

-